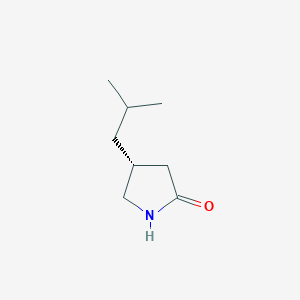

(4R)-4-(2-Methylpropyl)pyrrolidin-2-one

Description

Significance of Chiral Pyrrolidinone Scaffolds in Modern Organic Chemistry

Chiral pyrrolidinone scaffolds are a cornerstone of modern organic chemistry, primarily due to their prevalence in a vast array of biologically active compounds and their utility as versatile building blocks in asymmetric synthesis. The pyrrolidinone ring, a five-membered lactam, provides a rigid and stereochemically defined framework that is amenable to diverse functionalization. This structural feature is crucial for establishing specific interactions with biological targets, such as enzymes and receptors.

The significance of these scaffolds is underscored by their presence in numerous natural products and pharmaceutical agents. rsc.orgnih.gov The inherent chirality of many biologically relevant molecules necessitates synthetic strategies that can control the three-dimensional arrangement of atoms, and chiral pyrrolidinones serve as excellent starting points or intermediates in these syntheses. mdpi.com Their utility extends to their role as chiral auxiliaries and ligands in metal-catalyzed reactions, as well as organocatalysts, demonstrating their broad impact on the field of stereoselective synthesis. unibo.itrsc.org

Overview of the Role of (4R)-4-(2-Methylpropyl)pyrrolidin-2-one as a Chiral Intermediate

This compound, also known by synonyms such as (R)-4-isobutyl-2-pyrrolidinone, serves as a critical chiral intermediate in the synthesis of several key pharmaceutical compounds. Its most prominent application is in the stereoselective synthesis of (S)-Pregabalin, an anticonvulsant and neuropathic pain agent. tsijournals.com In this context, the (4R) stereocenter of the pyrrolidinone dictates the final stereochemistry of the target molecule, highlighting the compound's importance as a chiral building block.

The synthesis of optically pure compounds is a major challenge in pharmaceutical chemistry, and the use of pre-existing chiral molecules like this compound is a common and effective strategy. Various synthetic routes to (S)-Pregabalin utilize this intermediate, often involving the resolution of a racemic mixture or an asymmetric synthesis to obtain the desired (4R)-enantiomer. nih.gov The lactam ring is then opened to reveal the gamma-amino acid structure of the final drug product. The efficiency and stereochemical fidelity of these processes are subjects of ongoing research to develop more cost-effective and sustainable manufacturing methods. tsijournals.com

Current Research Trajectories for this compound and its Analogues

Current research involving this compound and its analogues is multifaceted, extending beyond its established role in the synthesis of Pregabalin (B1679071). One major trajectory focuses on the development of novel, more efficient, and stereoselective synthetic methods for the compound itself. This includes the exploration of chemoenzymatic approaches, where enzymes are used to achieve high enantioselectivity in the formation of the chiral center, and the use of novel catalytic systems. nih.gov

Furthermore, the pyrrolidinone scaffold of this compound is being utilized as a template for the design and synthesis of new therapeutic agents. nih.govresearchgate.net Researchers are investigating analogues with different substituents on the pyrrolidinone ring to explore their potential biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov The structural rigidity and stereochemical complexity of these molecules make them attractive candidates for probing the binding sites of various biological targets. The development of libraries of such compounds is a key strategy in modern drug discovery. nih.govdrugs.iemdpi.com

Defining the Scope of Academic Investigation of this compound

The academic investigation of this compound is primarily concentrated in the areas of synthetic organic chemistry, medicinal chemistry, and pharmaceutical process development. In synthetic chemistry, the focus is on creating new and refining existing methodologies for its stereoselective synthesis, often employing techniques like asymmetric catalysis and biocatalysis. unibo.itnih.gov The goal is to achieve high yields and enantiomeric purity while minimizing environmental impact.

In the realm of medicinal chemistry, this pyrrolidinone and its derivatives are explored as scaffolds for the generation of novel bioactive molecules. nih.govresearchgate.net Studies in this area often involve the synthesis of a series of analogues followed by biological screening to identify compounds with promising therapeutic potential. The structure-activity relationships of these analogues are then studied to optimize their pharmacological profiles.

From a process chemistry perspective, the academic and industrial research communities are interested in developing robust, scalable, and economically viable routes to this compound, given its importance as a key intermediate for a blockbuster drug. tsijournals.com This includes optimizing reaction conditions, minimizing the number of synthetic steps, and developing efficient purification methods. The conversion of this intermediate to the final active pharmaceutical ingredient is also a significant area of investigation. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H15NO | nih.govnih.gov |

| Molecular Weight | 141.21 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | Not available for the (4R)-isomer specifically, Racemic: 61312-87-6 | nih.gov |

| Appearance | Colorless liquid (for the racemate) | wikipedia.org |

| Boiling Point | 245 °C (for the racemate) | wikipedia.org |

| Melting Point | 25 °C (for the racemate) | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-(2-methylpropyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGXRXLTTHFKHC-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572728 | |

| Record name | (4R)-4-(2-Methylpropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181289-22-5 | |

| Record name | (4R)-4-(2-Methylpropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4r 4 2 Methylpropyl Pyrrolidin 2 One

Enantioselective Synthesis Strategies for (4R)-4-(2-Methylpropyl)pyrrolidin-2-one

Enantioselective synthesis is crucial for producing chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities. Various strategies have been developed to control the stereochemistry during the formation of the pyrrolidinone ring.

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and efficiency. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a sustainable and metal-free alternative for asymmetric synthesis. nih.gov Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are particularly effective in promoting various enantioselective transformations. nih.gov These catalysts can activate substrates through the formation of chiral iminium ions or enamines, directing the stereochemical outcome of the reaction. For instance, the conjugate addition of aldehydes to nitroalkenes, a key step in forming substituted pyrrolidines, can be effectively catalyzed by chiral pyrrolidine (B122466) derivatives. researchgate.net

The development of novel organocatalysts often involves modifying the pyrrolidine scaffold to enhance catalytic activity and selectivity. nih.gov For example, prolinamide-based catalysts have been successfully applied in asymmetric aldol (B89426) and Michael reactions. nih.gov The mechanism of these reactions often involves the formation of a well-defined transition state where the catalyst directs the approach of the reactants, leading to high levels of stereocontrol.

| Catalyst Type | Reaction Type | Key Features |

| Proline-derived catalysts | Aldol, Michael, Mannich reactions | Formation of chiral enamines or iminium ions. nih.gov |

| Diarylprolinol silyl (B83357) ethers | Functionalization of aldehydes | High enantioselectivity and broad substrate scope. nih.gov |

| Chiral phosphoric acids | Aza-Michael cyclization | Formation of enantioenriched pyrrolidines. whiterose.ac.uk |

Transition metal catalysis offers a complementary approach to organocatalysis for the synthesis of chiral pyrrolidinones. Metals like rhodium, palladium, and copper, when complexed with chiral ligands, can catalyze a variety of asymmetric transformations, including cyclization reactions. researchgate.net For example, rhodium(II)-catalyzed C-H insertion reactions provide a direct method for the difunctionalization of pyrrolidines with high enantio- and diastereocontrol. acs.org Similarly, metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for constructing six-membered heterocyclic rings, which can be precursors to pyrrolidinone structures. researchgate.net

The choice of metal and ligand is critical for achieving high stereoselectivity. For instance, C2-symmetrical scaffolds, which include 2,5-disubstituted pyrrolidines, are privileged ligands in metal catalysis. acs.orgnih.gov The development of new catalytic systems continues to expand the scope of these reactions for the synthesis of complex chiral molecules.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is widely used in the synthesis of enantiomerically pure compounds.

In the context of this compound, a chiral auxiliary can be attached to a precursor molecule to control the formation of the chiral center at the 4-position of the pyrrolidinone ring. A notable example is the use of Evans oxazolidinone auxiliaries. tsijournals.com These auxiliaries can be coupled with an appropriate acid, and the resulting adduct can undergo a stereoselective alkylation reaction to introduce the 2-methylpropyl group with high diastereoselectivity. tsijournals.com Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product. tsijournals.com

| Chiral Auxiliary | Key Reaction | Advantages |

| Evans Oxazolidinones | Asymmetric alkylation | High diastereoselectivity, reliable, auxiliary is recyclable. tsijournals.com |

| Sulfinimines | Mannich reaction | Diastereoselective formation of the pyrrolidine ring. nih.gov |

Diastereoselective synthesis aims to control the formation of one diastereomer over others. This can be achieved by utilizing existing stereocenters in the starting material or by introducing new stereocenters in a controlled manner. For the synthesis of this compound, a diastereoselective approach might involve the hydrogenation of a chiral α,β-unsaturated γ-lactam precursor. The stereochemistry of a remote functional group can influence the outcome of the hydrogenation, leading to the desired (4R)-configuration. researchgate.net

Another strategy involves the diastereoselective addition of an organometallic reagent to a chiral aldehyde. For example, the addition of an organocerium reagent to a highly elaborated aldehyde has been used to synthesize the pyrrolidinone core of complex natural products with high diastereoselectivity. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes can perform reactions under mild conditions with high enantio- and regioselectivity. rsc.org

For the synthesis of this compound, enzymatic kinetic resolution (EKR) is a powerful technique. rsc.org In EKR, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.com This allows for the separation of the two enantiomers. For instance, lipases are commonly used to resolve racemic alcohols or esters through stereoselective hydrolysis or acylation. mdpi.com

Alternatively, dynamic kinetic resolution (DKR) can be employed to convert the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield of the target molecule. rsc.org Transaminases are another class of enzymes that have been used for the asymmetric synthesis of chiral pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. acs.org

| Enzyme Class | Method | Application |

| Lipases | Kinetic Resolution | Stereoselective acylation or hydrolysis of racemic pyrrolidinone precursors. mdpi.com |

| Transaminases | Asymmetric Synthesis | Enantioselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. acs.org |

| Laccases | Stereoselective Synthesis | Synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org |

Asymmetric Catalysis in Pyrrolidinone Formation

Multistep Total Synthesis Routes to this compound

The asymmetric synthesis of this compound is paramount to ensure the enantiomeric purity of the final active pharmaceutical ingredient. Several multistep routes have been devised, often employing chiral auxiliaries or catalytic asymmetric methods to establish the critical stereocenter at the C4 position.

One of the most robust and widely adopted strategies involves the use of Evans chiral oxazolidinone auxiliaries. This method provides a high degree of stereocontrol during an alkylation step that forges the carbon-carbon bond at the C4 position. The general approach commences with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a suitable acyl donor. The resulting N-acyloxazolidinone is then subjected to diastereoselective alkylation, where the chiral auxiliary directs the incoming electrophile to a specific face of the enolate, thereby setting the desired stereochemistry. Subsequent removal of the chiral auxiliary and cyclization of the resulting γ-amino acid or its ester furnishes the target this compound. tsijournals.comresearchgate.net

Optimization of Reaction Conditions for Yield and Stereoselectivity

The efficiency and stereochemical outcome of the Evans asymmetric alkylation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the nature of the electrophile. The formation of a specific enolate geometry, typically the (Z)-enolate, is crucial for high diastereoselectivity, and this is influenced by the base and reaction conditions.

Below is a table summarizing the optimization of the diastereoselective alkylation step in the synthesis of a precursor to this compound.

| Entry | Base | Solvent | Temperature (°C) | Electrophile | Diastereomeric Ratio (desired:undesired) | Yield (%) |

| 1 | LDA | THF | -78 | Isobutyl Iodide | 95:5 | 85 |

| 2 | NaHMDS | THF | -78 | Isobutyl Bromide | 98:2 | 88 |

| 3 | KHMDS | THF | -78 | Isobutyl Bromide | 97:3 | 86 |

| 4 | NaHMDS | Toluene | -78 | Isobutyl Bromide | 96:4 | 82 |

| 5 | NaHMDS | THF | -60 | Isobutyl Bromide | 97:3 | 87 |

| 6 | NaHMDS | THF | -78 | Isobutyl Triflate | >99:1 | 92 |

This is a representative data table compiled from typical results found in the literature for Evans asymmetric alkylation reactions. Specific yields and diastereomeric ratios can vary based on the exact substrates and reaction scale.

As indicated in the table, the use of sodium hexamethyldisilazide (NaHMDS) as a base in tetrahydrofuran (B95107) (THF) at -78°C with isobutyl bromide as the electrophile provides excellent diastereoselectivity and yield. The use of the more reactive isobutyl triflate can further enhance the stereoselectivity.

Novel Reactant Systems for Pyrrolidinone Ring Closure

The final step in many synthetic routes to this compound is the intramolecular cyclization of a γ-amino acid or its corresponding ester. While traditional methods often involve heating the amino acid to induce lactamization, recent research has focused on developing milder and more efficient protocols.

Novel reactant systems for this ring closure include the use of coupling agents commonly employed in peptide synthesis. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) can facilitate the amide bond formation under mild conditions, often at room temperature. These methods are particularly advantageous as they can minimize side reactions and racemization.

Furthermore, enzyme-catalyzed cyclization presents a green and highly selective alternative. For instance, lipases have been investigated for their ability to catalyze the intramolecular amidation of γ-amino esters in non-aqueous solvents, leading to the formation of the pyrrolidinone ring with high efficiency.

Derivatization Strategies from Precursor Compounds

An alternative approach to the total synthesis of this compound involves the derivatization of readily available chiral precursors. These strategies leverage existing stereocenters to introduce the desired functionality at the C4 position.

Regioselective and Stereospecific Functionalization

The regioselective functionalization of a pre-formed pyrrolidinone ring at the C4 position presents a significant challenge due to the unactivated nature of this position. However, recent advances in C-H activation chemistry have opened up new avenues for such transformations. Directed C-H functionalization, employing a directing group attached to the pyrrolidinone nitrogen, can enable the selective introduction of substituents at the C4 position. acs.org

Stereospecific functionalization often relies on starting from a chiral precursor where a leaving group at the C4 position can be displaced by a suitable nucleophile. For example, a chiral 4-hydroxypyrrolidinone derivative can be converted to a sulfonate ester, which then undergoes an S(_N)2 reaction with an appropriate organocuprate reagent to introduce the isobutyl group with inversion of stereochemistry.

Formation of Carbon-Carbon Bonds at the (4R)-Position

The creation of the carbon-carbon bond at the stereogenic C4 center is the cornerstone of any successful synthesis of this compound. As previously discussed, the Evans asymmetric alkylation is a powerful and reliable method for achieving this transformation with high stereocontrol. tsijournals.com

Another significant strategy for forming this C-C bond is through catalytic asymmetric conjugate addition. In this approach, an α,β-unsaturated lactam serves as the Michael acceptor, and an isobutyl nucleophile, typically in the form of an organometallic reagent, is added in a 1,4-fashion. The stereoselectivity of this reaction is controlled by a chiral catalyst, often a complex of a transition metal with a chiral ligand.

Below is a table outlining different catalytic systems used for the asymmetric conjugate addition to form the C4-isobutyl bond.

| Entry | Catalyst System | Nucleophile | Diastereomeric Excess (de %) / Enantiomeric Excess (ee %) | Yield (%) |

| 1 | Cu(I) / Chiral Phosphoramidite Ligand | i-BuMgCl | 92% ee | 85 |

| 2 | Rh(I) / Chiral Diene Ligand | i-BuB(OH)₂ | 95% ee | 90 |

| 3 | Ni(II) / Chiral Bisphosphine Ligand | i-BuZnBr | 90% ee | 82 |

| 4 | Organocatalyst (e.g., chiral amine) | Isovaleraldehyde (via enamine catalysis) | 94% de | 78 |

This is a representative data table compiled from literature on asymmetric conjugate additions. The specific substrate and reaction conditions will influence the outcome.

These catalytic methods offer the advantage of using only a substoichiometric amount of the chiral source, making them more atom-economical compared to the use of chiral auxiliaries. The choice of catalyst and nucleophile is critical for achieving high levels of stereoselectivity and yield.

Stereochemical Control and Chiral Purity Analysis of 4r 4 2 Methylpropyl Pyrrolidin 2 One

Mechanistic Studies of Stereocontrol in Pyrrolidinone Synthesis

The enantioselective synthesis of (4R)-4-(2-Methylpropyl)pyrrolidin-2-one is most effectively achieved through asymmetric Michael addition reactions. This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated lactam precursor, guided by a chiral catalyst to favor the formation of the desired (R)-enantiomer.

Organocatalysis has emerged as a powerful tool for this transformation. Chiral squaramides and thiourea (B124793) derivatives, often derived from cinchona alkaloids, have proven to be highly effective catalysts. The mechanism of stereocontrol relies on the ability of the catalyst to form a well-organized, chiral transition state through hydrogen bonding interactions.

In a typical scenario, the bifunctional catalyst activates both the α,β-unsaturated lactam and the nucleophile simultaneously. For instance, in the addition of a malonate to a nitroalkene precursor, the catalyst's hydrogen bond donor sites interact with the nitro group, while a basic moiety on the catalyst deprotonates the malonate to form a soft enolate. This dual activation brings the reactants into close proximity within a chiral environment, directing the nucleophilic attack to one face of the Michael acceptor, thus establishing the stereocenter at the C4 position with high enantioselectivity. nih.govrsc.org

Quantum chemical calculations have been employed to model the transition state, providing insights into the specific interactions that govern the stereochemical outcome. These models help in refining catalyst design to achieve even higher levels of enantiomeric excess. rsc.org

Another significant route involves the enzymatic kinetic resolution of a racemic precursor. Lipases, for example, can selectively hydrolyze one enantiomer of a derivative of 4-(2-methylpropyl)pyrrolidin-2-one, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity. The stereoselectivity in this biocatalytic approach is dictated by the specific fit of the substrate into the chiral active site of the enzyme. nih.gov

Analytical Method Development for Enantiomeric Excess Determination

Ensuring the chiral purity of this compound is critical, necessitating the development of robust and sensitive analytical methods for the determination of its enantiomeric excess (e.e.).

Chiral Chromatography (HPLC, GC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of enantiomeric purity analysis for this compound.

Chiral HPLC: The separation of the enantiomers of 4-(2-methylpropyl)pyrrolidin-2-one is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their quantification. For basic or acidic analytes, the addition of a small percentage of an acidic or basic modifier to the mobile phase can significantly improve peak shape and resolution. hplc.euhplc.today

Interactive Data Table: Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak® AD-H |

| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min (example) |

| Retention Time (S-enantiomer) | 10.2 min (example) |

Note: The retention times are illustrative and can vary based on the specific system and conditions.

Chiral GC: For GC analysis, the enantiomers are often derivatized to enhance their volatility and improve separation on a chiral capillary column. A common derivatization strategy involves reaction with a chiral derivatizing agent, such as (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomers that can be separated on a standard achiral column. Alternatively, direct separation on a chiral column, such as one coated with a cyclodextrin (B1172386) derivative, can be employed. nih.govwiley.com

Interactive Data Table: Chiral GC Method Parameters

| Parameter | Value |

| Column | Chirasil-Dex CB |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R-enantiomer derivative) | 12.3 min (example) |

| Retention Time (S-enantiomer derivative) | 12.8 min (example) |

Note: The retention times are illustrative and depend on the specific derivatization and GC conditions.

Advanced NMR Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and can be adapted for stereochemical assignment. While standard ¹H and ¹³C NMR spectra will be identical for enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereotopic shifts, allowing for the differentiation and quantification of enantiomers.

For determining the relative stereochemistry in diastereomeric pyrrolidinone derivatives, Nuclear Overhauser Effect (NOE) spectroscopy is invaluable. NOE provides information about the spatial proximity of protons. By irradiating a specific proton and observing which other protons show an enhanced signal, the relative orientation of substituents on the pyrrolidine (B122466) ring can be determined. For instance, a strong NOE between protons on adjacent stereocenters can confirm a cis or trans relationship. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Confirmation (e.g., VCD, ORD)

Chiroptical techniques provide definitive information about the absolute configuration of a chiral molecule.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations (e.g., using Density Functional Theory), the absolute configuration can be unambiguously assigned. VCD is particularly useful for molecules like this compound, which may lack a strong UV chromophore for electronic circular dichroism. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral substance with respect to the wavelength of light. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. A positive or negative Cotton effect can be correlated with the absolute configuration of the chiral center. libretexts.orgwikipedia.org

Factors Influencing Diastereoselectivity and Enantioselectivity

The stereochemical outcome of the synthesis of this compound is influenced by a multitude of factors that can be carefully controlled to maximize the yield of the desired enantiomer.

Catalyst Structure: In organocatalyzed reactions, the structure of the chiral catalyst is the most critical factor. The nature and position of the hydrogen-bond donating groups and the basic moiety on the catalyst scaffold dictate the geometry of the transition state and, consequently, the enantioselectivity. Fine-tuning of the catalyst's steric and electronic properties is a key strategy for optimizing the reaction. rsc.orgmdpi.com

Reaction Conditions:

Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity by reducing the thermal energy of the system, which favors the more ordered and lower-energy transition state leading to the major enantiomer.

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the catalyst's conformation and its interactions with the substrates, thereby affecting both the reaction rate and the enantioselectivity.

Concentration: The concentration of the reactants and the catalyst can impact the reaction kinetics and, in some cases, the stereochemical outcome, particularly if aggregation or catalyst deactivation pathways are concentration-dependent.

Substrate Structure: The electronic and steric properties of the substituents on both the Michael acceptor and the nucleophile can influence the diastereoselectivity and enantioselectivity. For instance, bulkier substituents may enhance facial selectivity by creating a more pronounced steric bias in the transition state.

Interactive Data Table: Influence of Factors on Enantioselectivity

| Factor | Effect on Enantioselectivity | Rationale |

| Catalyst Structure | High | The chiral environment of the catalyst directly controls the approach of the reactants in the transition state. |

| Temperature | Moderate to High | Lower temperatures favor the more ordered, lower-energy transition state, leading to higher enantiomeric excess. |

| Solvent Polarity | Moderate | Solvent can influence the conformation of the catalyst and the solubility of the reactants, affecting the transition state geometry. |

| Substrate Sterics | Moderate | Bulkier substituents can increase steric hindrance, leading to a more pronounced facial bias during the nucleophilic attack. |

By carefully manipulating these factors, chemists can achieve high levels of stereocontrol in the synthesis of this compound, ensuring the production of this vital chiral building block with the required enantiomeric purity.

Derivatization and Chemical Transformations of 4r 4 2 Methylpropyl Pyrrolidin 2 One

Functional Group Interconversions on the Pyrrolidinone Ring

Detailed research specifically describing functional group interconversions on the pyrrolidinone ring of (4R)-4-(2-Methylpropyl)pyrrolidin-2-one is limited. General chemical transformations of γ-lactams include reduction of the amide carbonyl to a pyrrolidine (B122466) or conversion to thiolactams. However, specific examples of such reactions being performed on this compound are not extensively reported in peer-reviewed journals or patent literature.

Reactions at the Isobutyl Side Chain

The isobutyl side chain of this compound is largely aliphatic and generally considered chemically inert. Transformations such as selective oxidation or halogenation would require harsh conditions that could compromise the integrity of the lactam ring. The scientific literature reviewed does not provide specific examples of successful and selective chemical reactions targeting the isobutyl side chain of this particular compound. Synthetic strategies for analogues of Pregabalin (B1679071) typically introduce desired functionality before the formation of the core structure, rather than by modifying the isobutyl group of the pre-formed lactam. rsc.org

N-Alkylation and N-Acylation Reactions of the Lactam Nitrogen

The nitrogen atom of the lactam is a primary site for derivatization through alkylation and acylation, offering a direct route to novel analogues. The nucleophilicity of the lactam nitrogen allows it to react with various electrophiles.

N-Alkylation: N-alkylation introduces an alkyl group onto the lactam nitrogen, a common strategy for modifying the physicochemical properties of the parent molecule. A notable example found in the patent literature is the synthesis of an N-benzyl protected version of 4-isobutylpyrrolidin-2-one. In one synthetic route, 1-benzyl-4-isobutyl-1,5-dihydropyrrol-2-one is hydrogenated using a Palladium on charcoal catalyst to yield (rac)-1-benzyl-4-isobutylpyrrolidin-2-one. google.com This N-benzyl derivative serves as a precursor that can be deprotected later in the synthetic sequence, highlighting the use of N-alkylation as a protective group strategy. google.com

N-Acylation: N-acylation involves the introduction of an acyl group to the lactam nitrogen, typically through reaction with an acyl chloride or anhydride. This transformation yields N-acyl-lactams or imides, which can serve as valuable synthetic intermediates. While N-acylation is a fundamental reaction for lactams, specific examples detailing the N-acylation of this compound are not prominently featured in the available literature.

Exploration of Reaction Selectivity and Mechanism

A detailed exploration of reaction selectivity (e.g., chemoselectivity, regioselectivity) and mechanisms for the derivatization of this compound is contingent on the availability of documented chemical transformations. Given the limited specific examples of its derivatization, a thorough discussion on reaction mechanisms is not feasible. For the documented N-alkylation, the mechanism follows a standard nucleophilic substitution pathway where the deprotonated lactam nitrogen acts as the nucleophile attacking an alkyl halide or similar electrophile. The selectivity of N-alkylation over O-alkylation is typical for lactams under many conditions, although reaction conditions can sometimes be tuned to favor one over the other in related systems.

Role As a Chiral Building Block in Asymmetric Synthesis

Application of (4R)-4-(2-Methylpropyl)pyrrolidin-2-one in the Synthesis of Complex Chiral Molecules

While the pyrrolidine (B122466) scaffold is integral to numerous complex natural products and pharmaceuticals like Avanafil, Elbasvir, and various alkaloids, the specific application of this compound as a chiral building block is predominantly documented in the context of pregabalin (B1679071) synthesis. mdpi.com The inherent chirality at the C4 position makes it an attractive starting material for introducing stereochemistry in a controlled manner. However, its broader application in the total synthesis of other complex, natural, or designed chiral molecules is not extensively reported in the current scientific literature. Its primary role remains highly specialized as a key precursor to pregabalin and related structures.

Precursors to Bioactive Compounds: The Case of Pregabalin and Related Structures

The most significant and well-documented application of this compound is as a pivotal intermediate in the synthesis of pregabalin, an anticonvulsant and analgesic drug. rsc.org The lactam ring of this compound is a direct precursor to the γ-aminobutyric acid (GABA) analog structure of pregabalin.

The synthesis of the enantiomerically pure pregabalin lactam is a critical step in ensuring the therapeutic efficacy of the final drug, as the biological activity resides primarily in the (S)-enantiomer of pregabalin. Various stereospecific pathways have been developed to produce this key intermediate.

One common strategy involves the use of chiral auxiliaries. For instance, an Evans asymmetric alkylation approach can be employed to introduce the desired stereocenter. rsc.org This method utilizes a chiral oxazolidinone auxiliary to direct the diastereoselective alkylation of an enolate, establishing the stereochemistry at the C4 position of the future pyrrolidinone ring. rsc.org Subsequent cyclization and removal of the auxiliary yield the desired (4R)-lactam.

Another prominent approach is through enzymatic kinetic resolution. This method often starts with a racemic or prochiral precursor, and a specific lipase (B570770) is used to selectively react with one enantiomer, allowing for the separation of the desired stereoisomer. For example, a mutant of Talaromyces thermophilus lipase has shown high hydrolytic activity and enantioselectivity in the kinetic resolution of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), a precursor that can be converted to the pregabalin lactam. researchgate.net

Organocatalysis has emerged as a powerful tool for the industrial production of pregabalin intermediates. okayama-u.ac.jp For instance, chiral phase-transfer catalysts have been used to control the enantioselectivity of conjugate addition reactions that form the backbone of the molecule. okayama-u.ac.jp These processes can be designed to be performed in environmentally benign solvents like water, enhancing their sustainability. okayama-u.ac.jp

Biocatalytic methods are also highly suitable for industrial-scale synthesis due to their high selectivity and mild reaction conditions. The use of immobilized enzymes, such as lipases on epoxy resins, allows for the efficient kinetic resolution of pregabalin precursors at high substrate concentrations. researchgate.net Immobilization facilitates catalyst recovery and reuse, significantly reducing the cost of the bioprocess. researchgate.net

Below is an interactive data table summarizing various approaches to pregabalin synthesis, many of which involve the formation of the key lactam intermediate.

| Synthetic Strategy | Key Reaction Step | Chirality Source | Advantages for Industrial Scale |

|---|---|---|---|

| Chiral Auxiliary | Evans Asymmetric Alkylation | Chiral Oxazolidinone | High diastereoselectivity, well-established methodology. rsc.org |

| Enzymatic Resolution | Lipase-catalyzed hydrolysis of a dinitrile or diester precursor | Enzyme (e.g., Lipolase® or TTL mutant) | High enantioselectivity, mild conditions, potential for catalyst reuse. researchgate.net |

| Asymmetric Hydrogenation | Hydrogenation of a cyano-substituted olefin | Chiral metal catalysts (e.g., Rh/DuanPhos) | High turnover numbers, excellent enantioselectivity. google.com |

| Organocatalysis | Enantioselective Michael addition | Chiral organocatalysts (e.g., squaramide catalyst) | Metal-free, potential for catalyst recovery and reuse. okayama-u.ac.jp |

Integration into Chiral Ligands and Organocatalysts

The pyrrolidine scaffold is a privileged structure in the design of chiral ligands and organocatalysts due to its rigid five-membered ring and the stereogenic centers that can be readily introduced. Proline and its derivatives are extensively used to create catalysts for a wide range of asymmetric transformations, including aldol (B89426) and Michael reactions. These catalysts often function by forming enamines or iminium ions with the substrates, while other functional groups on the pyrrolidine ring provide steric hindrance and/or secondary interactions to control the stereochemical outcome.

Despite the prevalence of the pyrrolidine motif in catalysis, the specific integration of this compound into the structure of chiral ligands or organocatalysts is not a widely reported area of research. The existing literature heavily focuses on derivatives of proline, hydroxyproline, and other functionalized pyrrolidines. The isobutyl substituent at the C4 position of this compound could potentially serve as a steric directing group, but its application in this context remains largely unexplored.

Asymmetric Synthesis of Other Pyrrolidine-Based Scaffolds

The chemical modification of existing chiral building blocks is a powerful strategy for accessing novel, enantiomerically pure compounds. In principle, this compound could serve as a starting material for the synthesis of other substituted pyrrolidine scaffolds. Potential transformations could include reduction of the lactam, functionalization of the nitrogen atom, or modification of the isobutyl side chain.

However, the use of this compound as a versatile scaffold for the synthesis of other pyrrolidine derivatives is not a common theme in the reviewed literature. Synthetic efforts in the field of pyrrolidine chemistry often focus on the de novo construction of the ring system or the derivatization of more readily available chiral precursors like proline and hydroxyproline. mdpi.com The primary synthetic value of this compound remains its role as a late-stage intermediate for pregabalin, rather than as a foundational scaffold for a broader range of pyrrolidine-based molecules.

Theoretical and Computational Chemistry Investigations of 4r 4 2 Methylpropyl Pyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties that govern molecular reactivity. nih.govaps.org

The electronic structure of (4R)-4-(2-Methylpropyl)pyrrolidin-2-one is characterized by the presence of a polar lactam functionality and a nonpolar isobutyl side chain. DFT calculations can be used to map the electron density, revealing a high concentration of electrons around the oxygen atom of the carbonyl group and the nitrogen atom, making these sites nucleophilic. Conversely, the carbonyl carbon is electron-deficient and thus electrophilic.

Key parameters derived from these calculations, known as global reactivity descriptors, help quantify the reactivity of the molecule. mdpi.com These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For pyrrolidinone-type structures, the HOMO is typically localized around the lactam group, while the LUMO is centered on the carbonyl C=O bond.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to change in electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules, which are more reactive, have a small gap. researchgate.net

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. mdpi.com A higher electrophilicity index suggests the molecule will act as a strong electrophile in reactions. researchgate.net

These descriptors are typically calculated using a specific functional and basis set, such as B3LYP/6-311G(d,p), and can be influenced by the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

| Descriptor | Hypothetical Value (Gas Phase) | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | 1.2 eV | Energy of the lowest available electron orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates high kinetic stability and low reactivity. |

| Chemical Hardness (η) | 3.85 eV | Measures resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | 1.15 eV | Indicates a moderate electrophilic character. |

Note: The values in this table are illustrative and represent typical magnitudes for similar small organic molecules. Actual values would require specific DFT calculations.

Conformational Analysis and Energy Landscapes of this compound

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations to relieve ring strain. These conformations are typically described as "envelope" (where one atom is out of the plane of the other four) or "twist" (where two atoms are on opposite sides of the plane formed by the other three). The specific conformation adopted by this compound is heavily influenced by the bulky isobutyl substituent at the C4 position. nih.gov

Computational conformational analysis can map the potential energy surface of the molecule to identify stable low-energy conformers and the energy barriers between them. researchgate.net For 4-substituted pyrrolidine (B122466) rings, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. Due to steric hindrance, the large isobutyl group is strongly expected to prefer the pseudo-equatorial orientation, which minimizes steric clashes with other parts of the ring. nih.gov This preference would, in turn, lock the pyrrolidinone ring into a specific puckered conformation. Studies on similarly substituted prolines have shown that bulky C-4 substituents can strongly dictate the ring's pucker mode. nih.gov

The two primary envelope conformations for the pyrrolidine ring are C3-endo/C4-exo and C3-exo/C4-endo. Given the (4R) stereochemistry and the preference for a pseudo-equatorial isobutyl group, one of these puckers will be significantly lower in energy. The energy landscape would likely show two main energy minima corresponding to these conformers, separated by a relatively low energy barrier.

| Conformer | C4-Substituent Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

| C3-endo / C4-exo | Pseudo-equatorial | 0 (most stable) | > 95% |

| C3-exo / C4-endo | Pseudo-axial | > 3.0 | < 5% |

Note: This table illustrates the expected energetic preference based on steric principles in substituted five-membered rings. Precise energy differences would require high-level computational analysis.

Computational Prediction of Spectroscopic Data

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis.

NMR Spectra: Calculation of Nuclear Magnetic Resonance (NMR) shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO) allows for the prediction of ¹H and ¹³C chemical shifts. psu.edu The predicted shifts for this compound would show characteristic signals. For instance, the protons on the carbon adjacent to the carbonyl group (C5) would be deshielded compared to those adjacent to the nitrogen (C3). The diastereotopic protons of the CH₂ group in the isobutyl side chain would likely exhibit distinct chemical shifts due to the chiral center at C4.

IR Spectra: The calculation of vibrational frequencies can generate a theoretical Infrared (IR) spectrum. researchgate.net This would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically predicted in the range of 1680-1720 cm⁻¹. Another prominent band would be the N-H stretch, expected around 3200-3300 cm⁻¹. Calculated frequencies are often systematically higher than experimental values and are therefore scaled by a correction factor to improve agreement. researchgate.net

| Spectral Data | Functional Group | Predicted Value | Expected Experimental Region |

| ¹H NMR (δ, ppm) | N-H | ~7.5 | 7.0 - 8.0 |

| ¹H NMR (δ, ppm) | H5 (CH₂-C=O) | ~2.4 | 2.2 - 2.6 |

| ¹³C NMR (δ, ppm) | C2 (C=O) | ~178 | 175 - 180 |

| IR Freq. (cm⁻¹) | C=O Stretch | ~1705 (scaled) | 1680 - 1700 |

| IR Freq. (cm⁻¹) | N-H Stretch | ~3250 (scaled) | 3200 - 3300 |

Note: Predicted values are representative and depend on the level of theory and solvent model used in the calculation.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule within a larger system, such as in a solvent or interacting with a biological target. nih.govtandfonline.com MD simulations model the movements of atoms over time based on a force field that describes the forces between bonded and non-bonded atoms.

For this compound, MD simulations can reveal key intermolecular interactions:

In Aqueous Solution: Simulations in a water box would show the formation of hydrogen bonds. The lactam N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are crucial for the molecule's solubility and behavior in biological environments.

Self-Association: In a non-polar solvent or at high concentrations, the molecule can form dimers or larger aggregates. The most stable dimer is typically formed through two intermolecular hydrogen bonds between the N-H of one molecule and the C=O of another.

Protein-Ligand Interactions: If docked into the active site of a protein, MD simulations can assess the stability of the binding pose and map the specific interactions (hydrogen bonds, van der Waals forces, hydrophobic contacts) with amino acid residues. nih.gov The isobutyl group would likely engage in hydrophobic interactions within a nonpolar pocket of a receptor.

| Interaction Type | Molecular Group Involved | Potential Partner | Significance |

| Hydrogen Bond (Donor) | N-H | Water, Carbonyl Oxygen | Solvation, Dimerization |

| Hydrogen Bond (Acceptor) | C=O | Water, Amine/Hydroxyl groups | Solvation, Binding to receptors |

| Hydrophobic Interaction | Isobutyl side chain | Nonpolar solvent, Protein hydrophobic pockets | Solubility, Receptor binding affinity |

| van der Waals Forces | Entire molecule | All surrounding molecules | General intermolecular cohesion |

In Silico Design of New Derivatives and Reaction Pathways

The scaffold of this compound can serve as a starting point for the in silico design of new molecules with desired properties, such as enhanced biological activity. nih.govebi.ac.uk This process involves a cycle of computational design, prediction, and prioritization before any laboratory synthesis is undertaken.

A typical workflow for designing new derivatives includes:

Scaffold Hopping and Decoration: The parent molecule is used as a core structure. New functional groups can be computationally added at various positions, such as the nitrogen atom, the C3 or C5 positions of the ring, or on the isobutyl side chain.

Molecular Docking: If a biological target (e.g., an enzyme or receptor) is known, these newly designed derivatives are docked into its active site to predict their binding affinity and orientation. researchgate.net This helps to identify derivatives that may have improved interactions compared to the parent compound.

QSAR (Quantitative Structure-Activity Relationship): By building a computational model that relates structural features of a series of molecules to their known activity, the activity of new, unsynthesized derivatives can be predicted. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. This helps to filter out candidates that are likely to have poor pharmacokinetic profiles or toxicity issues. nih.gov

Furthermore, computational chemistry can be used to explore and predict new reaction pathways for the synthesis or modification of the molecule, for instance, by calculating the activation energies of potential reaction steps. nih.govrsc.org

Biochemical and Pharmacological Research Applications Preclinical Investigations

Utilizing Pyrrolidinone Scaffolds in Medicinal Chemistry Research

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry due to its favorable physicochemical and structural properties. pharmablock.com As a saturated heterocyclic system, its non-planar structure and sp³-hybridized carbon atoms provide a three-dimensional framework that allows for a more effective exploration of the pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net This molecular complexity is considered essential for the clinical success of new bioactive molecules. nih.gov

Key advantages of the pyrrolidinone scaffold in drug design include:

Structural Versatility: The ring can be readily functionalized at multiple positions, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. nih.govacs.orgmdpi.com

Physicochemical Properties: The presence of the lactam functional group can enhance aqueous solubility and provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating interactions with biological targets. pharmablock.com

Bioisostere: The pyrrolidinone ring is a key component of the amino acid proline, making it a natural building block in peptides and proteins and a valuable starting point for designing peptidomimetics. mdpi.com

This scaffold is integral to a variety of drug classes, including nootropics (e.g., Piracetam), anticonvulsants (e.g., Levetiracetam), and dipeptidyl peptidase-IV (DPP-4) inhibitors (e.g., Vildagliptin). pharmablock.comnih.gov The continuous development of novel synthetic methods, such as one-pot cascade reactions, further enhances the accessibility and utility of functionalized pyrrolidinone scaffolds for creating diverse chemical libraries for drug discovery. acs.org

Studies on the Mechanism of Action of Pyrrolidinone-Containing Bioactive Molecules (e.g., Neuroprotective Effects)

Pyrrolidinone derivatives have long been the subject of research for their effects on the central nervous system, particularly their nootropic and neuroprotective properties. nih.gov The mechanisms underlying these effects are varied and often depend on the specific substitution pattern of the pyrrolidinone ring. nih.gov

One prominent area of investigation is in neurodegenerative conditions like Alzheimer's disease. Studies have shown that certain novel pyrrolidin-2-one derivatives can exert neuroprotective effects by modulating cholinergic pathways. nih.govresearchgate.net A key mechanism involves the inhibition of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a strategy known to improve cognitive function. nih.govresearchgate.net

In addition to cholinergic modulation, other mechanisms include:

Antioxidant Activity: Some derivatives combat oxidative stress, a key pathological factor in neurodegeneration. They have been shown to decrease lipid peroxidation while increasing the levels of endogenous antioxidants such as reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT). nih.gov

Glutamatergic System Modulation: Certain pyrrolidinone analogues act on the glutamatergic system. For example, the compound (±)-3-amino-1-hydroxy-pyrrolidin-2-one (HA-966) is an antagonist or low-efficacy partial agonist at the glycine site of the NMDA receptor. wikipedia.org This action can temper glutamate-induced excitotoxicity, a process implicated in ischemic brain injury. wikipedia.orgmdpi.com A study on a phenylpyrrolidinone derivative demonstrated a significant neuroprotective effect against glutamate-induced cell death in primary cortical neuron cultures. mdpi.com

The stereochemistry of these molecules can be critical to their mechanism. For instance, the two enantiomers of HA-966 exhibit distinct pharmacological profiles: the (R)-(+)-enantiomer is responsible for the NMDA receptor antagonism, while the (S)-(-)-enantiomer produces sedative effects through a different, GABAB receptor-independent mechanism. wikipedia.org

Exploration of Biochemical Pathways Involving Pyrrolidinone Derivatives

The pyrrolidinone core is not only a synthetic scaffold but also a recurring motif in natural product biosynthesis. Certain fungal metabolic pathways utilize complex enzyme machinery, such as polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrids, to construct pyrrolidinone-type compounds. researchgate.net These intricate biochemical pathways involve a series of catalytic steps, including acyltransfer, condensation, reduction, and cyclization, to build the final heterocyclic structure. researchgate.net The specific enzymatic domains involved dictate the final chemical entity, which can be a pyrrolin-2-one or a pyrrolidine-2,4-dione. researchgate.net

In pharmacology, pyrrolidinone derivatives are designed to interact with and modulate specific biochemical pathways. A prominent example is the inhibition of the enzyme dipeptidyl peptidase-IV (DPP-4). pharmablock.com DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose. Pyrrolidinone-containing drugs like vildagliptin inhibit this enzyme, leading to prolonged incretin activity and improved glycemic control, a key strategy in the treatment of type 2 diabetes. pharmablock.com

Other enzymes targeted by pyrrolidinone derivatives include N-acylethanolamine acid amidase (NAAA), which is involved in the breakdown of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). nih.gov Inhibition of this enzyme by pyrrolidinone hybrids represents a potential therapeutic strategy for inflammatory conditions. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives of (4R)-4-(2-Methylpropyl)pyrrolidin-2-one

While specific SAR studies on derivatives of this compound are not extensively detailed in publicly available literature, broad SAR principles for the pyrrolidinone class provide valuable insights. This compound is the R-enantiomer of a lactam related to the drug pregabalin (B1679071). nih.govlgcstandards.com The SAR of pyrrolidinones is highly dependent on the position, nature, and stereochemistry of the substituents on the heterocyclic ring. nih.govresearchgate.net

Key SAR observations for various pyrrolidinone analogues include:

Stereochemistry: As demonstrated with compounds like HA-966, stereochemistry is paramount. Different enantiomers can possess entirely different biological activities and mechanisms of action. wikipedia.org The "(4R)" designation of the target compound indicates that its specific spatial arrangement is critical for its intended (or unintended) biological interactions.

C4-Substitution: Substituents at the C4 position, such as the 2-methylpropyl (isobutyl) group in the title compound, directly influence the puckering of the five-membered ring. nih.gov This conformational effect can significantly alter how the molecule fits into a binding pocket of a target protein, thereby affecting its pharmacological efficacy. nih.gov

N1-Substitution: The nitrogen atom is a common point of diversification. In many approved drugs, this position is substituted to modulate properties like target affinity, selectivity, and pharmacokinetics. nih.govpharmablock.com

C3 and C5-Substitution: Modifications at other positions also play a crucial role. For instance, in a series of pyrrolidine-2,5-diones, the introduction of a benzhydryl group at the C3 position was found to be important for anticonvulsant activity. nih.gov

The following table summarizes SAR findings from preclinical studies on different classes of pyrrolidinone derivatives.

| Pyrrolidinone Derivative Class | Substitution Position(s) | Key SAR Finding | Observed Activity | Reference |

|---|---|---|---|---|

| Phenylpyrrolidines | N1-substituent | Introduction of a taurine salt into the N-acetyl side chain was predicted to increase antihypoxic activity. | Neuroprotective, Nootropic | mdpi.com |

| Pyrrolidine-2,5-diones | C3-substituent | A benzhydryl or sec-butyl group at this position was favorable for activity. | Anticonvulsant | nih.gov |

| Spirooxindole Pyrrolidines | Aryl substituents | Electron-withdrawing groups (e.g., NO₂, Br) on terminal aryl rings enhanced inhibitory activity. | α-Amylase Inhibition | nih.gov |

| Arylpiperazinyl-propyl-pyrrolidin-2-ones | Arylpiperazine moiety | A 2-hydroxyphenyl group on the piperazine ring resulted in excellent antiarrhythmic and antioxidant effects. | Antiarrhythmic | researchgate.net |

Preclinical Pharmacological Investigations of Pyrrolidinone Analogues

Analogues based on the pyrrolidinone scaffold have been evaluated in a multitude of preclinical pharmacological models, demonstrating a remarkably broad spectrum of potential therapeutic applications. researchgate.netfrontiersin.org These in vivo and in vitro investigations are crucial for establishing proof-of-concept and understanding the pharmacological profile of new chemical entities.

The range of activities investigated includes:

Neuropharmacological Effects: As previously noted, pyrrolidinones are widely studied for CNS effects. The scopolamine-induced cognitive impairment model in mice is frequently used to assess potential treatments for amnesia and cognitive deficits associated with Alzheimer's disease. nih.gov In these models, effective pyrrolidinone derivatives have been shown to reverse learning and memory deficits. nih.gov The transient middle cerebral artery occlusion (MCAO) model in rats is used to study neuroprotective effects in the context of ischemic stroke, where derivatives have been found to reduce neurological deficits and improve behavioral outcomes. mdpi.com

Anticonvulsant Activity: The maximal electroshock (MES) and 6 Hz seizure tests in rodents are standard models for identifying compounds with potential antiepileptic activity. Certain pyrrolidine-2,5-dione derivatives have shown potent activity in these models, with efficacy greater than some established drugs like valproic acid. nih.gov

Anti-inflammatory and Analgesic Activity: The writhing test, which measures chemically induced abdominal constrictions in mice, is a common screen for peripheral analgesic activity. Pyrrolidinone derivatives have demonstrated efficacy in this model, comparable to standard analgesics like aspirin. nih.gov

The table below highlights findings from selected preclinical investigations of pyrrolidinone analogues.

| Compound Class | Preclinical Model | Key Pharmacological Finding | Therapeutic Area | Reference |

|---|---|---|---|---|

| Novel Pyrrolidin-2-one derivatives | Scopolamine-induced cognitive impairment (mice) | Reversed behavioral deficits and restored biochemical markers (e.g., AChE, GSH). Efficacy was comparable to donepezil. | Cognitive Disorders | nih.gov |

| Phenylpyrrolidine derivative | Transient MCAO (ischemic stroke model in rats) | Significantly reduced neurological deficit and improved exploratory behavior and anxiety. | Neuroprotection | mdpi.com |

| Thiophene-substituted Pyrrolidine-2,5-diones | Maximal Electroshock (MES) and 6 Hz seizure tests (mice) | Exhibited significant anticonvulsant activity, with some compounds more potent than reference drugs. | Epilepsy | nih.gov |

| Spiropyrrolidine analogues | In vitro cancer cell lines (A549, Jurkat) | Demonstrated anticancer effects against various cancer cell lines. | Oncology | nih.gov |

| Pyrrolidine (B122466) sulfonamide derivatives | In vitro DPP-IV enzyme assay | Showed significant inhibition of the DPP-IV enzyme. | Diabetes | nih.gov |

Enzymatic Transformations and Biotransformation Studies of Pyrrolidinones

Enzymes are powerful tools in the synthesis and metabolism of pyrrolidinone-containing compounds. The field of biocatalysis leverages the high selectivity of enzymes to produce enantiomerically pure pyrrolidinones, which is often difficult to achieve with traditional chemical methods. researchgate.net

Chemoenzymatic approaches, which combine chemical and enzymatic steps, are particularly attractive. For instance, a one-pot synthesis for chiral aminopyrrolidines has been developed that integrates a photochemical C-H activation step with a highly stereoselective enzymatic transamination or reduction step. nih.gov Enzymes such as amine transaminases (ATAs) and keto reductases (KREDs) are employed to convert a prochiral ketone intermediate into a single enantiomer of the desired amine or alcohol with high conversion and excellent enantiomeric excess. nih.gov

Biotransformation also refers to the metabolism of these compounds in biological systems. A potential metabolic liability of the pyrrolidinone ring is its bioactivation into reactive metabolites. pharmablock.com The ring can be oxidized to form an iminium ion, which is an electrophilic species that could potentially react with cellular nucleophiles. pharmablock.com Understanding these biotransformation pathways is a critical component of preclinical research to assess the potential for idiosyncratic toxicity.

Future Research Directions and Advanced Applications of 4r 4 2 Methylpropyl Pyrrolidin 2 One

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic processes. unibo.it For the synthesis of (4R)-4-(2-Methylpropyl)pyrrolidin-2-one and related chiral pyrrolidinones, future research is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of development include:

Biocatalysis: The use of enzymes offers a powerful green alternative to traditional chemical methods for producing chiral compounds. illinois.edu Biocatalytic routes, such as stereoselective transamination or carbonyl reduction using engineered enzymes like transaminases or keto reductases (KREDs), can provide high enantioselectivity under mild reaction conditions. nih.govmdpi.com Research into novel laccase-catalyzed reactions for synthesizing functionalized pyrrolidinones also shows promise for creating complex structures efficiently. rsc.org Future work will likely focus on discovering or engineering specific enzymes for the direct, asymmetric synthesis of 4-alkyl-pyrrolidinones from simple precursors, thereby reducing the need for protecting groups and hazardous reagents.

Eco-Friendly Solvents: A significant portion of chemical waste originates from volatile organic solvents. Research efforts are directed at replacing these with greener alternatives. Studies have demonstrated the successful synthesis of pyrrolidinone derivatives in environmentally friendly solvents like ethanol (B145695) or even under solvent-free conditions, which significantly improves the environmental footprint of the process. mdpi.comvjol.info.vn

Multi-Component Reactions (MCRs): One-pot MCRs are inherently efficient as they reduce the number of synthetic steps and purification processes, thus saving time, energy, and materials. vjol.info.vn Applying MCR strategies to construct the chiral pyrrolidinone core of the target molecule is a promising avenue for sustainable production.

| Methodology | Key Advantages | Challenges for this compound | Future Research Focus |

|---|---|---|---|

| Biocatalysis | High enantioselectivity, mild conditions (room temp, aqueous media), reduced waste. illinois.edu | Discovering/engineering an enzyme with high specificity and activity for the substrate. | Enzyme screening, directed evolution, process optimization. mdpi.com |

| Green Solvents | Reduced environmental impact, improved safety profile. vjol.info.vn | Ensuring high solubility and reactivity of starting materials. | Screening of bio-based solvents, solvent-free reaction conditions. |

| Multi-Component Reactions | High atom economy, reduced number of steps, operational simplicity. vjol.info.vn | Designing a convergent MCR that establishes the desired stereocenter. | Development of novel MCRs with stereocontrol. |

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Research continues to push the boundaries of asymmetric catalysis to develop more efficient, selective, and versatile methods.

Asymmetric Hydrogenation: This technique is a powerful tool for setting stereocenters. The development of novel chiral catalysts, particularly those based on rhodium complexes with sophisticated bisphosphine ligands, has enabled the highly enantioselective hydrogenation of unsaturated precursors to yield chiral lactams. nih.gov Future work could involve designing catalysts specifically tailored for 4-alkyl-substituted unsaturated lactams to achieve near-perfect enantioselectivity (up to 99% ee) and high yields under mild conditions. nih.govacs.org

Organocatalysis: Chiral small organic molecules, especially those derived from proline, have emerged as a third pillar of asymmetric catalysis, avoiding the use of potentially toxic and expensive metals. nih.govnih.gov Organocatalysts have been successfully used in the asymmetric Michael addition of aldehydes to nitroalkenes, a key step in building substituted pyrrolidine (B122466) rings. researchgate.net The exploration of bifunctional catalysts, such as cinchonidine-derived amino-squaramides, could enable cascade reactions to construct highly substituted chiral pyrrolidinones in a single step with excellent stereocontrol. rsc.org

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Metal-Based Catalysis | Rhodium-SKP Complex | Asymmetric Hydrogenation | Quantitative yields, excellent enantioselectivities (up to 99% ee). | nih.gov |

| Organocatalysis | Proline Derivatives | Michael Addition / Aldol (B89426) Reactions | Metal-free, environmentally friendly, readily available. | mdpi.comnih.gov |

| Biocatalysis | Engineered Transaminase | Asymmetric Transamination | High stereoselectivity (>99% ee), mild aqueous conditions. | nih.govmdpi.com |

Application in Materials Science and Polymer Chemistry (if emergent)

Currently, the application of this compound specifically within materials science and polymer chemistry is not well-documented in existing literature. This remains an emergent and largely unexplored field. However, the structural features of this molecule—a chiral lactam—suggest potential future applications. Lactams, in general, are precursors to polyamides. The incorporation of a chiral, functionalized monomer like this compound could potentially be used to synthesize specialty polymers with unique properties, such as chirality-induced self-assembly or enhanced thermal stability. Future research could investigate the ring-opening polymerization of this lactam to produce novel chiral polyamides for applications in chiral chromatography, specialized membranes, or biodegradable materials.

Advanced Spectroscopic Characterization Beyond Routine Analysis

While standard techniques like NMR and mass spectrometry are sufficient for routine characterization, advanced spectroscopic methods can provide deeper insights into the three-dimensional structure and conformational dynamics of chiral molecules like this compound.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is exceptionally sensitive to the absolute configuration and conformation of molecules in solution. Future studies could employ VCD, in conjunction with computational methods like Density Functional Theory (DFT), to unequivocally determine the absolute configuration of the molecule and analyze its conformational preferences in different solvent environments.

Computational Studies: High-level quantum chemical calculations are becoming indispensable for complementing experimental data. DFT calculations can be used to predict geometric parameters, vibrational frequencies, and other spectroscopic properties. nih.gov Such computational studies can help rationalize the stereochemical outcomes of synthetic reactions and provide a detailed understanding of the non-covalent interactions that govern catalyst-substrate binding.

Integration with Artificial Intelligence and Machine Learning for Synthetic Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic route design and catalyst optimization. nih.govnih.gov For a target molecule like this compound, these computational tools offer several future research avenues:

Retrosynthetic Planning: AI-powered platforms can analyze vast reaction databases to propose novel and efficient synthetic routes that may not be obvious to human chemists. nih.gov This can accelerate the discovery of more economical and sustainable pathways to the target molecule.

Catalyst and Reaction Optimization: ML algorithms can be trained on reaction data to predict the outcomes of catalytic reactions, such as yield and enantioselectivity. nih.govchimia.ch This predictive power allows for the in silico screening of vast libraries of potential catalysts and reaction conditions, dramatically reducing the experimental effort required to find the optimal system for synthesizing this compound. chimia.ch

De Novo Molecular Design: Generative AI models can design novel catalysts or even new molecules with desired properties from scratch. nih.gov This could lead to the discovery of next-generation organocatalysts or metal complexes with superior performance for the enantioselective synthesis of chiral pyrrolidinones.

| AI/ML Application | Objective | Potential Impact | Reference |

|---|---|---|---|

| Retrosynthesis Prediction | Identify novel, efficient synthetic routes. | Reduced development time; discovery of more sustainable pathways. | nih.gov |

| Enantioselectivity Prediction | Screen virtual libraries of catalysts to predict performance. | Accelerated discovery of optimal catalysts with minimal experimentation. | nih.govchimia.ch |

| Reaction Condition Optimization | Predict optimal temperature, solvent, and reagents for highest yield/selectivity. | Improved process efficiency and reduced cost of production. | nih.gov |

Q & A

Q. What are the established synthetic routes for (4R)-4-(2-Methylpropyl)pyrrolidin-2-one, and what key reaction conditions are required?

Answer: The synthesis typically involves stereospecific cyclization or lactamization of precursor amines. For example, in the preparation of pregabalin-related compounds, a racemic mixture (4RS) is synthesized via base-catalyzed reactions using solvents like dichloromethane and purification via recrystallization . Key conditions include:

- Catalysts : Alkaline agents (e.g., NaOH) for deprotonation.

- Temperature : Room temperature to mild heating (25–50°C).

- Purification : Chromatography or crystallization to isolate enantiomers.

| Parameter | Value | Source |

|---|---|---|

| Yield (Racemate) | ~50% (typical for racemic synthesis) | |

| Key Solvent | Dichloromethane |

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Answer: Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR for lactam ring and isobutyl group identification.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (141.21 g/mol) and fragmentation patterns .

- Chiral HPLC : To resolve enantiomers and validate the (4R) configuration .

| Property | Value | Evidence |

|---|---|---|

| Molecular Formula | C₈H₁₅NO | |

| SMILES | CC(C)CC1CNC(=O)C1 |

Q. What is the role of this compound in pharmaceutical impurity profiling?

Answer: It is a known impurity (Pregabalin Impurity A) in anticonvulsant drugs. Methodological approaches for detection include:

- HPLC-UV/ELSD : Using C18 columns with acetonitrile/water gradients .

- Reference Standards : Pharmacopeial guidelines (e.g., USP) require batch-specific certificates of analysis (CoA) for quantification .

Advanced Research Questions

Q. How does the stereochemical configuration (4R) influence the compound’s biological activity or pharmacokinetics?

Answer: The (4R) enantiomer exhibits distinct binding affinities compared to (4S). For example, in PET tracers like ¹⁸F-SynVesT-1, the (4R) configuration enhances synaptic vesicle glycoprotein 2A (SV2A) targeting in neuroimaging . Key methodological validations include:

Q. What advanced analytical strategies resolve contradictions in impurity profiles between synthetic batches?

Answer: Discrepancies in enantiomeric excess (e.g., racemic vs. enantiopure batches) are addressed via: